molecular formula C7H6BrNO2 B15090072 3-Bromo-2-methyl-isonicotinicacid

3-Bromo-2-methyl-isonicotinicacid

Cat. No.: B15090072
M. Wt: 216.03 g/mol
InChI Key: DVSCUJKOIXPTKK-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-isonicotinic acid is a halogenated derivative of isonicotinic acid, featuring a bromine atom at the 3-position and a methyl group at the 2-position of the pyridine ring.

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

3-bromo-2-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C7H6BrNO2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3H,1H3,(H,10,11)

InChI Key

DVSCUJKOIXPTKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-isonicotinic acid can be achieved through several methods. One common approach involves the bromination of 2-methyl-isonicotinic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) under light . The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the third position of the pyridine ring.

Industrial Production Methods

Industrial production of 3-Bromo-2-methyl-isonicotinic acid typically involves large-scale bromination reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Major Products Formed

    Substituted Derivatives: Formed through substitution reactions.

    Coupled Products: Resulting from coupling reactions with various aryl or alkyl groups.

Scientific Research Applications

3-Bromo-2-methyl-isonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-isonicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine and methyl groups on the pyridine ring can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Isonicotinic Acid Derivatives

a) 5-Bromo-2-chloroisonicotinic acid (CAS 886365-31-7)
  • Substituents : Bromine (5-position), chlorine (2-position).
  • Molecular Formula: C₆H₃BrClNO₂.
  • Molecular Weight : 236.45 g/mol.
b) 2-Bromo-5-chloroisonicotinic acid (CAS 623585-74-0)
  • Substituents : Bromine (2-position), chlorine (5-position).
  • Similarity Score : 0.84.
  • Key Differences : The positional swap of bromine and chlorine affects electronic distribution. The ortho-bromine may sterically hinder reactions at the carboxylic acid group compared to the para-substituted target compound .
c) 5-Bromo-2-fluoronicotinic acid (CAS 214976-36-0)
  • Substituents : Bromine (5-position), fluorine (2-position).
  • Molecular Formula: C₆H₃BrFNO₂.
  • Key Differences : Fluorine’s high electronegativity increases polarity and may enhance metabolic stability compared to the methyl group in 3-bromo-2-methyl-isonicotinic acid .

Methyl- and Methoxy-Substituted Analogs

a) 2-Methoxy-3-methylisonicotinic acid (CAS 1211581-22-4)
  • Substituents : Methoxy (2-position), methyl (3-position).
  • Similarity Score : 0.81.
  • Key Differences : The methoxy group improves solubility in polar solvents but reduces lipophilicity compared to the bromine in the target compound. This substitution also decreases electrophilicity at the pyridine ring .
b) 4-Bromo-2-methoxynicotinic acid (CAS 1060806-62-3)
  • Substituents : Bromine (4-position), methoxy (2-position).
  • Similarity Score : 0.77.

Trifluoromethyl and Ester Derivatives

a) Ethyl 3-bromo-2-(trifluoromethyl)isonicotinate (CAS 1211589-41-1)
  • Substituents : Bromine (3-position), trifluoromethyl (2-position), ethyl ester.
  • Similarity Score : 0.95.
  • Key Differences : The trifluoromethyl group is strongly electron-withdrawing, enhancing the electrophilicity of the pyridine ring. The ethyl ester group increases lipophilicity and may serve as a prodrug form compared to the carboxylic acid in the target compound .
b) 5-Fluoro-2-methylisonicotinic acid (CAS 1196146-14-1)
  • Substituents : Fluorine (5-position), methyl (2-position).
  • Similarity Score : 0.76.

Data Table: Key Structural and Electronic Comparisons

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Property Differences vs. Target Compound
3-Bromo-2-methyl-isonicotinic acid Not provided Br (3), CH₃ (2) Likely C₇H₆BrNO₂ ~220 (estimated) Baseline for comparison
5-Bromo-2-chloroisonicotinic acid 886365-31-7 Br (5), Cl (2) C₆H₃BrClNO₂ 236.45 Higher acidity due to Cl
2-Methoxy-3-methylisonicotinic acid 1211581-22-4 OCH₃ (2), CH₃ (3) C₈H₉NO₃ 167.16 Increased solubility, reduced lipophilicity
Ethyl 3-bromo-2-(trifluoromethyl)isonicotinate 1211589-41-1 Br (3), CF₃ (2), COOEt C₉H₇BrF₃NO₂ 298.06 Enhanced electrophilicity, ester prodrug potential

Biological Activity

3-Bromo-2-methyl-isonicotinic acid (3-BMIA) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article delves into the compound's synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

3-BMIA is characterized by:

  • Molecular Formula : C₇H₈BrNO₂
  • Functional Groups : It contains a bromine atom at the 3-position and a methyl group at the 2-position of the pyridine ring, enhancing its reactivity and biological properties compared to non-brominated analogs.

The presence of the bromine atom significantly influences its chemical properties, making it a subject of interest for various applications, including antimicrobial therapies.

Synthesis of 3-Bromo-2-methyl-isonicotinic Acid

The synthesis typically involves a two-step process:

  • Bromination : The introduction of bromine at the 3-position.
  • Methylation : The addition of a methyl group at the 2-position.

These methods can be optimized for higher yields and purity, often using continuous flow reactors in industrial applications .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of 3-BMIA against various pathogens. A comparative analysis with other compounds indicates that 3-BMIA exhibits significant activity against Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) (µmol/ml) Reference Drug Comparison
Enterobacter cloacae22.76Comparable to Ciprofloxacin
Bacillus pumilis7.69Higher than standard controls
Streptococcus faecalis14.34Similar to Ciprofloxacin
Escherichia coli4.73 - 45.46Variable efficacy

The compound's efficacy is attributed to its ability to interact with specific microbial targets, potentially inhibiting enzymes involved in bacterial metabolism .

The exact mechanism of action for 3-BMIA is still under investigation, but it is believed to involve:

  • Enzyme Inhibition : Interactions with microbial enzymes that are crucial for survival and replication.
  • Disruption of Membrane Integrity : Potential effects on bacterial cell membranes leading to increased permeability and cell death.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyridine derivatives, including 3-BMIA. The results indicated that it had comparable or superior activity against certain strains compared to established antibiotics like Ciprofloxacin .
  • Pharmacological Investigations : Additional research focused on the pharmacokinetics and stability of 3-BMIA in biological systems, revealing that it maintains stability under physiological conditions, which is critical for therapeutic applications .

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